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Compound of Interest

Compound Name: tert-Butyl N,N-diallylcarbamate

Cat. No.: B115845 Get Quote

An Objective Comparison of the X-ray Crystallographic Analysis of tert-Butyl N,N-
diallylcarbamate Derivatives and Related Carbamates

Introduction
Carbamates are a crucial class of organic compounds with significant applications in medicinal

chemistry and drug design, acting as enzyme inhibitors and peptide bond surrogates.[1][2][3]

The three-dimensional structure of these molecules, determined through X-ray crystallography,

provides vital insights into their biological activity and chemical stability. This guide offers a

comparative analysis of the crystallographic data of various carbamate derivatives to provide a

predictive framework for understanding the structural characteristics of tert-Butyl N,N-
diallylcarbamate. While a specific crystal structure for tert-Butyl N,N-diallylcarbamate is not

publicly available, we can infer its potential structural features by comparing it with structurally

related carbamates.

Comparative Crystallographic Data of Carbamate
Derivatives
The following table summarizes key crystallographic parameters from published studies on a

variety of carbamate derivatives. This data provides a baseline for understanding the typical

bond lengths, angles, and crystal packing motifs observed in this compound class.
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Discussion of Structural Features
The carbamate group exhibits a degree of planarity due to resonance, which influences the

overall conformation of the molecule.[2][3] In many of the compared structures, the carbamate

moiety is nearly planar. The torsion angles involving the carbamate group and adjacent rings or

substituents are critical in defining the molecular shape. For instance, in 4-chlorophenyl N-(3,5-

dinitrophenyl)carbamate and its phenyl analogue, the orientation of the aromatic rings differs

significantly, which could impact their interaction with biological targets.[1]

Intermolecular forces, particularly hydrogen bonding involving the carbamate N-H and C=O

groups, play a dominant role in the crystal packing of these molecules, often leading to the

formation of chains or dimeric motifs.[1][4][5][6][7][8] In the case of tert-Butyl N,N-
diallylcarbamate, the absence of an N-H donor will preclude classical hydrogen bonding. Its

crystal packing will likely be governed by weaker van der Waals forces and potentially C-H···O

interactions involving the allyl groups and the carbonyl oxygen. The flexible diallyl groups may

lead to more complex packing arrangements or potentially polymorphism.

Experimental Protocol: Single-Crystal X-ray
Diffraction
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The following is a generalized protocol for the X-ray crystallographic analysis of a carbamate

derivative, based on methodologies reported in the literature.[4][5][7]

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow

evaporation of a saturated solution of the compound in an appropriate solvent (e.g., toluene,

hexane, or acetone).[5][7][10]

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is kept at a

constant low temperature (e.g., 125 K or 153 K) to minimize thermal vibrations.[5][7] Data is

collected using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). A series of diffraction

images are collected as the crystal is rotated.

Data Reduction: The collected diffraction images are processed to integrate the reflection

intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods. The resulting electron density map is used to build an initial model of the

molecule. The structural model is then refined against the experimental data, typically by a

full-matrix least-squares method. All non-hydrogen atoms are usually refined anisotropically.

Hydrogen atoms may be located in the difference Fourier map or placed in calculated

positions.

Data Validation and Deposition: The final refined structure is validated using tools like

CHECKCIF. The crystallographic data is then typically deposited in a public database such

as the Cambridge Crystallographic Data Centre (CCDC).

Visualizations
The following diagrams illustrate a typical workflow for X-ray crystallographic analysis and a

conceptual model of a carbamate derivative interacting with a biological target.
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Experimental workflow for X-ray crystallographic analysis.
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Conceptual diagram of a carbamate derivative as an enzyme inhibitor.

Conclusion
The X-ray crystallographic analysis of carbamate derivatives reveals a rich diversity of

molecular conformations and crystal packing arrangements, which are largely dictated by the

nature of the substituents on the carbamate nitrogen and oxygen. While the specific crystal

structure of tert-Butyl N,N-diallylcarbamate remains to be determined, a comparative

analysis of related structures suggests that its conformation will be influenced by the steric bulk

of the tert-butyl group and the flexibility of the diallyl moieties. The absence of an N-H donor for

hydrogen bonding indicates that its solid-state architecture will be primarily directed by weaker

intermolecular forces. Further experimental investigation is required to fully elucidate the

precise three-dimensional structure and packing of this compound and its derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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